2-tert-Butylcyclohexanol

Description

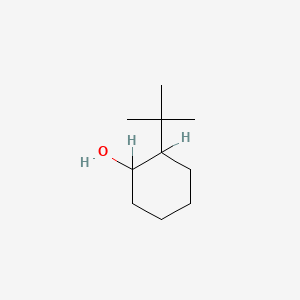

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-tert-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTWBMHADAJAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044799 | |

| Record name | 2-tert-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13491-79-7, 7214-18-8, 5448-22-6 | |

| Record name | 2-tert-Butylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13491-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013491797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-tert-butylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-tert-butylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-tert-butylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-tert-butylcyclohexanol, a versatile organic compound with significant applications in fragrance chemistry and as a synthetic intermediate. This document details the distinct characteristics of its cis and trans isomers, providing quantitative data, experimental protocols, and visual representations of its chemical behavior.

Core Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₂₀O, exists as a white crystalline solid at room temperature.[1] It is very slightly soluble in water but readily soluble in alcohols and oils.[1] The presence of the bulky tert-butyl group significantly influences the conformational preferences of the cyclohexane (B81311) ring, leading to distinct properties for its cis and trans diastereomers.

Table 1: Quantitative Physical Properties of this compound Isomers

| Property | cis-2-tert-butylcyclohexanol | trans-2-tert-butylcyclohexanol | Mixture of Isomers |

| Molecular Formula | C₁₀H₂₀O[2] | C₁₀H₂₀O[3] | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol [2] | 156.27 g/mol [3] | 156.27 g/mol |

| Melting Point | Not clearly specified | 84.5 °C[3] | 43-46 °C |

| Boiling Point | Not clearly specified | 206.9 °C at 760 mmHg[3] | Not clearly specified |

| Density | Not clearly specified | 0.92 g/cm³[3] | 0.902 g/mL at 25 °C |

| Flash Point | Not clearly specified | 79.4 °C[3] | 79 °C (closed cup) |

| pKa (Predicted) | Not clearly specified | 15.33 ± 0.40[3] | 15.33 ± 0.40[4] |

Conformational Analysis

The stereochemistry of this compound is dominated by the conformational preferences of the cyclohexane ring. The bulky tert-butyl group strongly favors an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. This preference effectively "locks" the conformation of the ring.

In trans-2-tert-butylcyclohexanol , the tert-butyl group and the hydroxyl group are on opposite sides of the ring. The most stable conformation has both bulky groups in the equatorial position, leading to a more stable chair conformation.

In cis-2-tert-butylcyclohexanol , the tert-butyl and hydroxyl groups are on the same side of the ring. To accommodate the equatorial preference of the large tert-butyl group, the smaller hydroxyl group is forced into the less stable axial position. This results in some degree of steric strain.

Spectroscopic Data

The distinct conformational differences between the cis and trans isomers of this compound give rise to unique spectroscopic signatures, particularly in NMR spectroscopy.

Table 2: Spectroscopic Data for this compound Isomers

| Technique | cis-2-tert-butylcyclohexanol | trans-2-tert-butylcyclohexanol |

| ¹H NMR | Predicted spectrum available[5] | Predicted spectrum available |

| ¹³C NMR | Predicted spectrum available[5] | Predicted spectrum available |

| IR Spectroscopy | Characteristic O-H and C-O stretching bands expected. | Characteristic O-H and C-O stretching bands expected. |

Experimental Protocols

Oxidation of this compound to 2-tert-butylcyclohexanone

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using Jones reagent.

Materials:

-

This compound

-

Jones reagent (Chromium trioxide in sulfuric acid and water)

-

Acetone (B3395972) (reagent grade)

-

Isopropyl alcohol

-

Diethyl ether or Dichloromethane (B109758)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.

-

Addition of Jones Reagent: Slowly add Jones reagent dropwise to the stirred solution. Maintain the temperature below 10 °C. A color change from orange-red to green will be observed. Continue the addition until the orange-red color persists, indicating an excess of the oxidant.[6]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

-

Quenching: Once the starting material is consumed, quench the excess Jones reagent by adding isopropyl alcohol dropwise until the brown color disappears.[6]

-

Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x volumes).[6]

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-tert-butylcyclohexanone. The crude product can be further purified by column chromatography or distillation.[6]

Separation of cis- and trans-2-tert-butylcyclohexanol Isomers

The separation of the diastereomers can be achieved by column chromatography, exploiting the difference in polarity between the two isomers. The cis isomer, with its axial hydroxyl group, is generally more polar than the trans isomer, which has an equatorial hydroxyl group.

Materials:

-

Mixture of cis- and trans-2-tert-butylcyclohexanol

-

Silica (B1680970) gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Chromatography column, collection tubes, TLC plates, rotary evaporator.

Procedure:

-

Column Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and pack it into a chromatography column.

-

Sample Loading: Dissolve the isomeric mixture in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting with the non-polar solvent system. The less polar trans isomer will elute first.

-

Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC.

-

Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.

-

Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator to yield the purified isomer.

Reactivity and Applications

This compound is a key intermediate in the synthesis of other compounds. It can undergo esterification to produce 2-tert-butylcyclohexyl acetate, a valuable fragrance ingredient.[1] The alcohol can also be used in the synthesis of 2-tert-butylcyclohexyl methacrylate.[1] The reactivity of the hydroxyl group can be influenced by its axial or equatorial position, with the more sterically hindered axial hydroxyl group of the cis isomer potentially exhibiting different reaction kinetics compared to the equatorial hydroxyl group of the trans isomer.

References

An In-depth Technical Guide to 2-tert-butylcyclohexanol Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectroscopic characterization of the cis and trans isomers of 2-tert-butylcyclohexanol. The CAS numbers for the individual stereoisomers are 7214-18-8 for cis-2-tert-butylcyclohexanol (B1618334) and 5448-22-6 for trans-2-tert-butylcyclohexanol [1]. A mixture of the isomers is identified by the CAS number 13491-79-7 [2]. This document details established experimental protocols and presents key data in a structured format to facilitate research and development activities.

Chemical and Physical Properties

The cis and trans isomers of this compound exhibit distinct physical properties owing to their different stereochemical arrangements. The bulky tert-butyl group significantly influences the conformational equilibrium of the cyclohexane (B81311) ring, leading to differences in stability, boiling and melting points, and chromatographic behavior.

| Property | cis-2-tert-butylcyclohexanol | trans-2-tert-butylcyclohexanol | Mixture of Isomers |

| CAS Number | 7214-18-8[1] | 5448-22-6 | 13491-79-7[2] |

| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol |

| Melting Point | Not specified | Not specified | 43-46 °C[2] |

| Boiling Point | Not specified | Not specified | Not specified |

| Density | Not specified | Not specified | 0.902 g/mL at 25 °C[2] |

Synthesis of this compound Isomers

The synthesis of this compound isomers is most commonly achieved through the catalytic hydrogenation of 2-tert-butylphenol (B146161) or the reduction of 2-tert-butylcyclohexanone (B158629). The stereochemical outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions.

Stereoselective Synthesis of cis-2-tert-butylcyclohexanol

A high yield of the cis isomer can be obtained by the catalytic hydrogenation of 2-tert-butylphenol.

Experimental Protocol: Catalytic Hydrogenation of 2-tert-butylphenol

This procedure is adapted from a patented method for the preferential formation of the cis-isomer[3].

-

Materials:

-

2-tert-butylphenol

-

2-tert-butylcyclohexyl acetate

-

Raney nickel-iron catalyst

-

Hydrogen gas

-

Stirred autoclave with gassing stirrer

-

-

Procedure:

-

In a stirred autoclave, combine 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of Raney nickel-iron catalyst (water content 44%, nickel content 45%, iron content 8%, aluminum content 3%).

-

Pressurize the autoclave with hydrogen to 20 bar.

-

Heat the mixture at 130°C for 10 hours, then at 100°C for an additional 3 hours.

-

After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.

-

The resulting crude mixture contains cis- and trans-2-tert-butylcyclohexanol in a ratio of approximately 95:5.

-

Stereoselective Synthesis of trans-4-tert-butylcyclohexanol

While a specific protocol for trans-2-tert-butylcyclohexanol was not detailed in the provided search results, a reliable method for the synthesis of the analogous trans-4-tert-butylcyclohexanol involves the reduction of 4-tert-butylcyclohexanone (B146137) with a "mixed hydride" reagent. This method is known to favor the formation of the thermodynamically more stable equatorial alcohol, which corresponds to the trans isomer in the 4-substituted case[4].

Experimental Protocol: Reduction of 4-tert-butylcyclohexanone [4]

-

Materials:

-

Anhydrous aluminum chloride

-

Lithium aluminum hydride

-

Dry diethyl ether

-

4-tert-butylcyclohexanone

-

10% Sulfuric acid

-

Petroleum ether (b.p. 60-70°C)

-

Anhydrous magnesium sulfate (B86663)

-

-

Procedure:

-

Prepare the "mixed hydride" reagent by slowly adding a slurry of lithium aluminum hydride in dry ether to a cooled solution of anhydrous aluminum chloride in dry ether.

-

Stir the resulting mixture for 30 minutes.

-

Slowly add a solution of 4-tert-butylcyclohexanone in dry ether to maintain a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 2 hours.

-

Destroy the excess hydride by adding dry tert-butanol and reflux for another 30 minutes.

-

Work up the reaction by adding water and 10% sulfuric acid.

-

Separate the ethereal layer, extract the aqueous layer with ether, and wash the combined organic extracts with water.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

-

Recrystallize the crude product from hot petroleum ether to yield trans-4-tert-butylcyclohexanol.

-

Separation and Purification of Isomers

The separation of cis- and trans-2-tert-butylcyclohexanol can be achieved by physical methods that exploit the differences in their physical properties, such as polarity and crystal lattice energy.

Experimental Protocol: Column Chromatography [5]

-

Stationary Phase: Silica (B1680970) gel

-

Mobile Phase: A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate.

-

Procedure:

-

Pack a chromatography column with a slurry of silica gel in the initial, low-polarity eluent.

-

Dissolve the mixture of isomers in a minimal amount of the eluent and load it onto the column.

-

Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). The less polar trans isomer is expected to elute first.

-

Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

-

Experimental Protocol: Fractional Crystallization [5]

This method is particularly effective for enriching the less soluble isomer.

-

Procedure:

-

Dissolve the isomeric mixture in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

-

The less soluble isomer will preferentially crystallize out of the solution.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

The purity of the crystals and the composition of the mother liquor can be analyzed by GC.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for differentiating and characterizing the cis and trans isomers of this compound. The distinct spatial arrangement of the tert-butyl and hydroxyl groups leads to characteristic differences in their spectra.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in ¹H NMR, and the chemical shifts in ¹³C NMR, are sensitive to the axial or equatorial orientation of the substituents on the cyclohexane ring. While specific peak assignments for this compound were not available in the search results, the principles can be illustrated with the well-studied 4-tert-butylcyclohexanol (B146172). In the ¹H NMR spectrum of the trans isomer, the proton on the carbon bearing the hydroxyl group is in an axial position, leading to a larger coupling constant with the adjacent axial protons compared to the equatorial proton in the cis isomer[6]. This results in a more complex multiplet for the trans isomer's carbinol proton.

Infrared (FTIR) Spectroscopy

The C-O stretching vibration in the IR spectrum is sensitive to the stereochemistry of the alcohol. Generally, axial alcohols exhibit a C-O stretch at a lower wavenumber compared to their equatorial counterparts. The fingerprint region (below 1500 cm⁻¹) will also show distinct patterns for each isomer due to the differences in their overall molecular symmetry and vibrational modes.

Biological Activity

The biological activity of this compound and its derivatives is an area of ongoing research. The primary reported biological relevance is in metabolism, where 2-tert-butylcyclohexanone is reduced in vivo to this compound, with the cis isomer being the major metabolite[2][7][8]. This metabolic pathway suggests the involvement of stereoselective enzymatic reduction processes.

While no specific signaling pathways involving this compound have been identified, the structurally related compound 4-tert-butylcyclohexanol has been shown to act as a TRPV1 antagonist, suggesting a potential role in modulating sensory perception and inflammation[9]. This opens an avenue for future research into the pharmacological effects of this compound and its derivatives on similar ion channels or other signaling pathways. The development of novel analogs could be a promising strategy in drug discovery[10][][12].

It is important to note that this guide is based on the available scientific literature and patents. Further research may be required to fully elucidate the properties and biological activities of these compounds.

References

- 1. This compound, cis- | C10H20O | CID 81634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, mixture of isomers 99 13491-79-7 [sigmaaldrich.com]

- 3. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. The metabolism of the isomeric tert.-butylcyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effective treatment for sensitive skin: 4-t-butylcyclohexanol and licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

2-tert-butylcyclohexanol molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-tert-Butylcyclohexanol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a compound of significant interest in organic synthesis and fragrance chemistry.[1][2] The presence of a sterically demanding tert-butyl group on the cyclohexane (B81311) ring dictates the molecule's conformational preferences, leading to distinct properties for its cis and trans stereoisomers. This document details the structural isomers, their conformational analysis, relevant physicochemical data, and key experimental protocols for their synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereoisomerism

This compound consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a tert-butyl group on adjacent carbons (C1 and C2).[1] The chemical formula is C₁₀H₂₀O, and its molecular weight is approximately 156.27 g/mol .[1] The molecule has two stereocenters, giving rise to cis and trans diastereomers.[1][3]

Conformational Analysis

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).

The tert-butyl group is exceptionally bulky and functions as a "conformational lock".[4] Due to severe steric hindrance (1,3-diaxial interactions) in the axial position, it overwhelmingly favors the equatorial position.[4][5] This strong preference locks the cyclohexane ring into a single chair conformation, which in turn defines the orientation of the hydroxyl group.

-

cis-2-tert-Butylcyclohexanol (B1618334) : In the cis isomer, both the tert-butyl and hydroxyl groups are on the same face of the ring. To accommodate the equatorial tert-butyl group, the hydroxyl group must also occupy an equatorial position (e,e).[4]

-

trans-2-tert-Butylcyclohexanol : In the trans isomer, the substituents are on opposite faces. With the tert-butyl group in the equatorial position, the hydroxyl group is forced into an axial position (e,a).[4]

The diagram below illustrates the conformational preferences of the isomers.

Physicochemical and Spectroscopic Data

The distinct spatial arrangement of the functional groups in cis and trans isomers leads to differences in their physical and spectroscopic properties.

Physical Properties

The following table summarizes key physical properties for the isomers of this compound.

| Property | Value | Isomer Specificity | Reference |

| Molecular Formula | C₁₀H₂₀O | Both | [1][6][7] |

| Molecular Weight | 156.27 g/mol | Both | [1] |

| CAS Number | 13491-79-7 | Mixture of Isomers | [1] |

| 7214-18-8 | cis-Isomer | [3][6] | |

| 5448-22-6 | trans-Isomer | [7] | |

| Appearance | White crystalline flakes/powder | Mixture | [1] |

| Melting Point | 43-46 °C | Mixture | [8] |

| Density | 0.902 g/mL at 25 °C | Mixture | |

| Boiling Point | 208 - 210 °C | Not specified | [2] |

| Topological Polar Surface Area | 20.2 Ų | Both | [1][3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shift and coupling constants of the proton attached to the hydroxyl-bearing carbon (the carbinol proton).

-

¹H NMR of trans-Isomer : The axial carbinol proton typically appears as a triplet of triplets with one large axial-axial coupling constant and smaller axial-equatorial coupling constants.

-

¹H NMR of cis-Isomer : The equatorial carbinol proton shows multiple smaller equatorial-axial and equatorial-equatorial couplings, often resulting in a broader, less defined multiplet.

Mass spectrometry (MS) can confirm the molecular weight (m/z 156 for the molecular ion), with characteristic fragmentation patterns.[9]

Experimental Protocols

The synthesis of this compound isomers can be achieved with high stereoselectivity through different methodologies.

Synthesis of cis-2-tert-Butylcyclohexanol via Catalytic Hydrogenation

A high yield of the cis-isomer can be obtained by the catalytic hydrogenation of 2-tert-butylphenol (B146161).[10] The catalyst system plays a crucial role in directing the stereochemical outcome.

Methodology:

-

Catalyst and Reactant Preparation : A stirred autoclave is charged with 2-tert-butylphenol, 2-tert-butylcyclohexyl acetate (B1210297) (as a co-catalyst/modifier), and a Raney nickel-iron catalyst.[10]

-

Hydrogenation : The reaction is conducted under a hydrogen pressure of 10-20 bar.[10]

-

Temperature Control : The mixture is heated to a temperature between 90 °C and 130 °C.[10]

-

Reaction Time : The reaction is allowed to proceed for 5 to 20 hours.[10]

-

Workup : After the reaction is complete, the mixture is cooled, the hydrogen pressure is vented, and the catalyst is removed by filtration.[11] The resulting crude product mixture typically contains a high ratio of the cis-isomer (up to 95:5 cis:trans).[10]

The workflow for this synthesis is outlined below.

Stereoselective Synthesis from 4-tert-Butylcyclohexanone (B146137)

While the specific protocol for 2-tert-butylcyclohexanone (B158629) is less detailed in the provided results, the principles of stereoselective reduction are well-established using 4-tert-butylcyclohexanone as a model and are directly applicable.[12]

-

Synthesis of the Kinetically Favored (cis) Alcohol :

-

Dissolve 4-tert-butylcyclohexanone in anhydrous THF under an inert atmosphere and cool to -78 °C.[12]

-

Slowly add a bulky reducing agent, such as L-Selectride (lithium tri-sec-butylborohydride) (1.1 equivalents).[12] The bulky reagent approaches from the less hindered equatorial face, delivering the hydride to the axial face, resulting in the cis-alcohol.

-

Stir for 2-3 hours at -78 °C.[12]

-

Quench the reaction with water, followed by hydrogen peroxide and sodium hydroxide.[12]

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the alcohol enriched in the cis isomer.[12]

-

-

Synthesis of the Thermodynamically Favored (trans) Alcohol :

-

Dissolve 4-tert-butylcyclohexanone in methanol (B129727) or ethanol (B145695) and cool in an ice bath.[12]

-

Add a small, unhindered reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.1 equivalents), portion-wise.[12] The small reagent can approach from the more hindered axial face, leading to the more stable trans product.

-

Stir for 30-60 minutes at room temperature.[12]

-

Quench the reaction by slowly adding dilute hydrochloric acid.[12]

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the alcohol enriched in the trans isomer.[12]

-

Product Analysis

The identity, purity, and isomer ratio of the synthesized product should be confirmed using a combination of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : To determine the purity and confirm the molecular weight of the product and any byproducts.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the molecular structure and determine the cis/trans isomer ratio by integrating the distinct signals of the carbinol protons.[12]

-

Infrared (IR) Spectroscopy : To confirm the presence of the hydroxyl functional group (a broad absorption around 3300 cm⁻¹).

The logical relationship between the choice of reducing agent and the resulting stereoisomer is depicted below.

Conclusion

The molecular structure of this compound is fundamentally governed by the conformational constraints imposed by the bulky tert-butyl group. This "conformational lock" results in two stable, well-defined stereoisomers: a cis-diequatorial form and a trans-equatorial-axial form. These structural differences are reflected in their distinct physicochemical and spectroscopic properties. Understanding these structure-property relationships is critical for applications in synthetic chemistry, materials science, and drug development, where precise control over molecular geometry is paramount. The experimental protocols detailed herein provide reliable methods for the stereoselective synthesis and characterization of these important isomers.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. brainly.com [brainly.com]

- 5. Which conformer of tert--butylcyclohexanol is the most stable at ... | Study Prep in Pearson+ [pearson.com]

- 6. This compound, cis- | C10H20O | CID 81634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 13491-79-7 [chemicalbook.com]

- 9. This compound(13491-79-7) MS spectrum [chemicalbook.com]

- 10. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stereoisomerism of 2-tert-Butylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereoisomerism of 2-tert-butylcyclohexanol, a molecule of significant interest in stereochemical and conformational analysis. The presence of a bulky tert-butyl group profoundly influences the conformational equilibrium of the cyclohexane (B81311) ring, making this compound a classic example for studying steric effects and their impact on molecular geometry and reactivity. This document outlines the synthesis, conformational analysis, and characterization of the cis and trans stereoisomers of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.

Conformational Analysis and Thermodynamic Stability

The stereoisomerism of this compound is fundamentally dictated by the conformational preferences of the cyclohexane ring and the steric demands of its substituents. The tert-butyl group, with its large A-value, acts as a "conformational lock," strongly favoring the equatorial position to minimize destabilizing 1,3-diaxial interactions.[1] This preference governs the stability of the chair conformations for both the cis and trans isomers.

A-Values and Conformational Energy

The A-value of a substituent represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[2] These values are crucial for predicting the most stable conformation of polysubstituted cyclohexanes.

| Substituent | A-Value (kcal/mol) |

| -tert-Butyl | ~4.9 - 5.0 |

| Hydroxyl (-OH) | ~0.87 |

| Table 1: Conformational A-Values of Key Substituents. [2][3] |

Cis-2-tert-butylcyclohexanol (B1618334)

In the cis isomer, the tert-butyl and hydroxyl groups are on the same face of the cyclohexane ring. To accommodate the bulky tert-butyl group in the equatorial position, the hydroxyl group is forced into the axial position. The alternative chair conformation, with an axial tert-butyl group, is highly energetically unfavorable due to severe 1,3-diaxial interactions.

Trans-2-tert-butylcyclohexanol

For the trans isomer, the substituents are on opposite faces of the ring. The most stable conformation places both the tert-butyl and hydroxyl groups in equatorial positions, minimizing steric strain. The chair-flipped conformation, with both groups in axial positions, is significantly less stable.

The trans isomer, with both bulky groups in the favorable equatorial position, is the thermodynamically more stable of the two diastereomers.[4]

Synthesis of Stereoisomers

The targeted synthesis of each stereoisomer relies on controlling the stereochemical outcome of the reaction.

Synthesis of cis-2-tert-butylcyclohexanol

The cis isomer is typically synthesized via the catalytic hydrogenation of 2-tert-butylphenol (B146161). The hydrogenation reaction proceeds from the less sterically hindered face of the phenol (B47542) ring, leading to the formation of the cis product.

Synthesis of trans-2-tert-butylcyclohexanol

The trans isomer can be prepared through the hydroboration-oxidation of 1-tert-butylcyclohexene. This two-step reaction sequence results in the syn-addition of a hydroxyl group and a hydrogen atom across the double bond, leading to the trans product.[5]

Experimental Protocols

Protocol 1: Synthesis of cis-2-tert-butylcyclohexanol via Catalytic Hydrogenation

This protocol is adapted from established procedures for the hydrogenation of substituted phenols.[6]

-

Materials: 2-tert-butylphenol, Raney Nickel (or 5% Rhodium on Carbon), Ethanol, Hydrogen gas, High-pressure autoclave.

-

Procedure:

-

In a high-pressure autoclave, dissolve 2-tert-butylphenol in ethanol.

-

Carefully add the hydrogenation catalyst (e.g., Raney Nickel) to the solution under an inert atmosphere.

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

-

Heat the mixture to the reaction temperature (e.g., 100-150 °C) and stir vigorously.

-

Monitor the reaction progress by hydrogen uptake or GC analysis.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude cis-2-tert-butylcyclohexanol.

-

Purify the product by recrystallization or distillation.

-

Protocol 2: Synthesis of trans-2-tert-butylcyclohexanol via Hydroboration-Oxidation

This protocol is based on the general procedure for the hydroboration-oxidation of alkenes.[5][7][8]

-

Materials: 1-tert-butylcyclohexene, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF, anhydrous), 3M Sodium hydroxide (B78521) (NaOH), 30% Hydrogen peroxide (H₂O₂), Diethyl ether, Saturated sodium chloride solution.

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 1-tert-butylcyclohexene and anhydrous THF.

-

Cool the flask in an ice bath.

-

Slowly add BH₃·THF solution dropwise to the stirred solution of the alkene.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Slowly and carefully add 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂.

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude trans-2-tert-butylcyclohexanol by column chromatography or distillation.

-

Protocol 3: Separation of cis- and trans-2-tert-butylcyclohexanol Isomers by Column Chromatography

This protocol is a general method that can be optimized for the separation of the this compound isomers.

-

Materials: Mixture of cis- and trans-2-tert-butylcyclohexanol, Silica (B1680970) gel (for column chromatography), Hexane (B92381), Ethyl acetate (B1210297).

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the isomeric mixture in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate).

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with a solvent system of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The less polar trans isomer is expected to elute first.

-

Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.

-

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for distinguishing between the cis and trans isomers of this compound based on the different chemical environments of the protons and the vibrational modes of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum are those of the proton on the carbon bearing the hydroxyl group (H-1) and the proton on the carbon bearing the tert-butyl group (H-2).

-

cis-isomer (eq-t-Bu, ax-OH): The H-1 proton is in an equatorial position and will typically appear as a broad singlet or a narrow multiplet due to small axial-equatorial and equatorial-equatorial coupling constants.

-

trans-isomer (eq-t-Bu, eq-OH): The H-1 proton is in an axial position and will exhibit a larger coupling constant due to axial-axial coupling with the adjacent axial protons, resulting in a triplet of doublets or a more complex multiplet with a larger width.

Infrared (IR) Spectroscopy

The C-O stretching vibration in the fingerprint region of the IR spectrum is sensitive to the axial or equatorial orientation of the hydroxyl group.

-

Axial C-O bond (in cis-isomer): This bond generally absorbs at a lower wavenumber.

-

Equatorial C-O bond (in trans-isomer): This bond typically absorbs at a higher wavenumber.

| Spectroscopic Data | cis-2-tert-butylcyclohexanol (predicted) | trans-2-tert-butylcyclohexanol (predicted) |

| ¹H NMR (H-1) | Broad singlet / narrow multiplet | Triplet of doublets / broad multiplet (larger coupling constants) |

| ¹³C NMR (C-1) | Shift influenced by axial -OH | Shift influenced by equatorial -OH |

| IR (C-O Stretch) | Lower wavenumber | Higher wavenumber |

| Table 2: Predicted Spectroscopic Data for this compound Isomers. |

Conclusion

The stereoisomerism of this compound provides a compelling case study in the principles of conformational analysis. The steric influence of the tert-butyl group dictates the preferred chair conformations and the relative thermodynamic stabilities of the cis and trans isomers. The stereoselective synthesis and spectroscopic characterization of these isomers are fundamental exercises in organic chemistry that have practical implications in fields where molecular geometry is critical, such as in the development of pharmaceuticals and advanced materials. The experimental protocols and data presented in this guide offer a robust framework for researchers and scientists working with this and related molecular systems.

References

- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Solved 6. Explain why one diastereomer is thermodynamically | Chegg.com [chegg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

Conformational Analysis of cis-2-tert-Butylcyclohexanol: A Technical Guide

This guide provides an in-depth analysis of the conformational isomers of cis-2-tert-butylcyclohexanol (B1618334), a molecule that serves as a quintessential example in the study of stereochemistry and conformational preferences in substituted cyclohexanes. The principles discussed herein are fundamental to researchers, scientists, and professionals in drug development, where molecular geometry profoundly influences biological activity.

Introduction to Cyclohexane (B81311) Conformational Analysis

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angular and torsional strain. In a chair conformation, the substituent positions are not equivalent, existing as either axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). Through a process known as a ring flip, one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa.

The steric bulk of substituents plays a critical role in determining the most stable conformation. Generally, a substituent prefers the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents (typically hydrogens). The energetic penalty for a substituent to occupy an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformations.

Chair Conformations of cis-2-tert-Butylcyclohexanol

For cis-2-tert-butylcyclohexanol, the cis configuration dictates that the tert-butyl and hydroxyl groups are on the same face of the cyclohexane ring. This leads to two possible chair conformations that are in equilibrium:

-

Conformation A: The tert-butyl group is in an equatorial position (e), and the hydroxyl group is in an axial position (a).

-

Conformation B: The tert-butyl group is in an axial position (a), and the hydroxyl group is in an equatorial position (e).

The massive steric bulk of the tert-butyl group acts as a "conformational lock". Due to severe 1,3-diaxial interactions, the energy cost of placing a tert-butyl group in an axial position is exceptionally high. This strongly biases the conformational equilibrium towards the conformer where the tert-butyl group occupies an equatorial position.

Quantitative Conformational Analysis

The conformational equilibrium is dictated by the relative energies of the two chair forms. The A-value for a tert-butyl group is significantly larger than that for a hydroxyl group, making it the dominant factor in determining the conformational preference.

| Substituent | A-value (kcal/mol) | 1,3-Diaxial Strain Energy (kcal/mol) |

| -C(CH₃)₃ | ~5.0 | ~11.0 (with two axial H's) |

| -OH | 0.9 - 1.0 | ~1.8 - 2.0 (with two axial H's) |

The large A-value of the tert-butyl group indicates a strong preference for the equatorial position to avoid significant steric strain.

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of cis-2-tert-butylcyclohexanol can be visualized as follows:

Experimental and Computational Methodologies

The conformational preferences of substituted cyclohexanes are determined through a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for conformational analysis. The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

-

Experimental Protocol:

-

A high-resolution ¹H NMR spectrum of a purified sample of cis-2-tert-butylcyclohexanol is acquired in a suitable deuterated solvent (e.g., CDCl₃) at a specific temperature.

-

The signals corresponding to the protons on the carbon atoms bearing the tert-butyl and hydroxyl groups are identified.

-

The coupling constants between vicinal protons are measured from the fine structure of the signals.

-

Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle of ~180°), while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (dihedral angles of ~60°).

-

By analyzing the coupling patterns, the predominant conformation of the molecule in solution can be deduced. For cis-2-tert-butylcyclohexanol, the spectrum would be expected to show coupling constants consistent with the tert-butyl group being in an equatorial position.

-

Computational Chemistry

Molecular mechanics and quantum mechanics calculations can provide quantitative estimates of the energies of different conformations.

-

Methodology:

-

The 3D structures of both chair conformations of cis-2-tert-butylcyclohexanol are built using molecular modeling software.

-

The geometry of each conformer is optimized to find the lowest energy structure for that conformation.

-

The single-point energies of the optimized structures are calculated using a suitable level of theory (e.g., Density Functional Theory with an appropriate basis set).

-

The difference in the calculated energies provides an estimate of the relative stability of the two conformers and the position of the conformational equilibrium.

-

Conclusion

The conformational analysis of cis-2-tert-butylcyclohexanol is dominated by the large steric requirement of the tert-butyl group. This group acts as a conformational anchor, forcing the cyclohexane ring to adopt a chair conformation where the tert-butyl group is in the equatorial position. Consequently, the hydroxyl group is predominantly forced into the less favorable axial position. This pronounced conformational preference, driven by the avoidance of severe 1,3-diaxial steric repulsion, makes cis-2-tert-butylcyclohexanol an excellent model system for illustrating the fundamental principles of stereochemistry that are crucial in the design and development of new chemical entities.

trans-2-tert-butylcyclohexanol stability

An In-depth Technical Guide on the Stability of trans-2-tert-Butylcyclohexanol

Executive Summary

The stereochemical and conformational properties of substituted cyclohexanes are fundamental to understanding molecular stability and reactivity. Among the various substituents, the tert-butyl group is of particular interest due to its significant steric bulk, which profoundly influences the conformational equilibrium of the cyclohexane (B81311) ring. This technical guide provides a detailed analysis of the stability of trans-2-tert-butylcyclohexanol, a molecule that serves as a classic example of conformational locking. We will explore the underlying principles of cyclohexane conformation, present quantitative thermodynamic data, detail experimental methodologies for conformational analysis, and provide visual representations of the key structural relationships. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of stereoisomeric stability.

Foundational Concepts: Cyclohexane Conformation

The cyclohexane ring is not a planar structure; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H bonds). In this chair conformation, the twelve hydrogen atoms or substituents can occupy two distinct types of positions:

-

Axial (a): Six positions that are parallel to the principal C3 axis of the ring, alternating above and below the ring's plane.

-

Equatorial (e): Six positions that point outwards from the perimeter of the ring, roughly in the plane of the ring.

The cyclohexane ring is conformationally mobile and can undergo a "ring flip," which rapidly interconverts the two chair forms. During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane, these two chair forms are identical and isoenergetic. However, for a substituted cyclohexane, the two forms are generally not equal in energy.

The primary source of instability for an axial substituent is the steric repulsion between it and the two other axial hydrogen atoms (or other groups) on the same side of the ring. These unfavorable interactions are known as 1,3-diaxial interactions . Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial position to avoid this steric strain.

The Role of the Tert-Butyl Group as a Conformational Lock

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the conformation with the substituent in the axial position and the conformation with it in the equatorial position.[1] A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk.[2][3]

The tert-butyl group has an exceptionally large A-value due to its three methyl groups, which cannot rotate away from the axial hydrogens of the ring. This results in severe 1,3-diaxial interactions when the tert-butyl group is forced into an axial position.[2] The energy cost is so high that the equilibrium is overwhelmingly shifted toward the conformer where the tert-butyl group is equatorial.[2] This effect is so pronounced that the tert-butyl group is often referred to as a "conformational lock," effectively preventing the ring from flipping to the conformation that would place it in an axial position.[4][5]

Quantitative Data: A-Values and Conformational Energies

The A-values for key functional groups provide a quantitative basis for predicting the stability of different conformers.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) | Reference |

| -OH (Hydroxyl) | 0.87 | 3.6 | [2] |

| -CH₃ (Methyl) | 1.74 | 7.3 | [1] |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | ~21 | [1] |

Using these A-values, we can estimate the relative stability of the conformers of 2-tert-butylcyclohexanol.

Conformational Analysis of trans-2-tert-Butylcyclohexanol

In the trans isomer, the hydroxyl (-OH) and tert-butyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for two possible chair conformations through a ring flip.

-

Diequatorial (e,e) Conformer: Both the tert-butyl group and the hydroxyl group occupy equatorial positions.

-

Diaxial (a,a) Conformer: Both the tert-butyl group and the hydroxyl group occupy axial positions.

The diequatorial conformer is vastly more stable.[6] In this arrangement, the extremely bulky tert-butyl group resides in the favored equatorial position, avoiding any significant 1,3-diaxial interactions. The hydroxyl group is also in the stable equatorial position. The diaxial conformer, in contrast, is highly destabilized by the severe steric strain from the axial tert-butyl group, in addition to the smaller strain from the axial hydroxyl group. The energy difference is so large (approximately 5.9 kcal/mol, the sum of the A-values) that for all practical purposes, trans-2-tert-butylcyclohexanol exists exclusively as the diequatorial (e,e) conformer.

Comparison with cis-2-tert-Butylcyclohexanol

In the cis isomer, the two substituents are on the same side of the ring. This necessitates that in any chair conformation, one group must be axial and the other equatorial.

-

Equatorial-tert-Butyl, Axial-Hydroxyl (e,a) Conformer: The bulky tert-butyl group is in the preferred equatorial position, while the smaller hydroxyl group is in the axial position.

-

Axial-tert-Butyl, Equatorial-Hydroxyl (a,e) Conformer: The tert-butyl group is in the highly unfavorable axial position, while the hydroxyl group is equatorial.

The equilibrium for the cis isomer strongly favors the (e,a) conformer to accommodate the bulky tert-butyl group. However, even this most stable cis conformer is less stable than the (e,e) trans conformer. The cis isomer must endure the steric strain of an axial hydroxyl group (approx. 0.87 kcal/mol), whereas the trans isomer can place both groups equatorially, avoiding this strain.[6] Therefore, trans-2-tert-butylcyclohexanol is the thermodynamically more stable stereoisomer.[6]

Visualization of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the conformational equilibria for the trans and cis isomers.

Caption: Conformational equilibria for trans and cis isomers.

Experimental Protocols: Determination of A-Values

The primary experimental technique for determining conformational free energies (A-values) is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Protocol: A-Value Determination by Low-Temperature ¹³C NMR

Objective: To measure the equilibrium constant between the axial and equatorial conformers of a monosubstituted cyclohexane at low temperature to calculate its A-value.

Materials:

-

High-field NMR spectrometer with variable temperature capabilities.

-

The monosubstituted cyclohexane of interest (e.g., tert-butylcyclohexane).

-

Low-freezing point NMR solvent (e.g., a mixture of trichlorofluoromethane, CFCl₃, and deuterated chloroform, CDCl₃).

-

NMR tubes suitable for low-temperature work.

Methodology:

-

Sample Preparation: Prepare a dilute solution (~0.1 M) of the analyte in the chosen low-temperature solvent system.

-

Room Temperature Spectrum: Acquire a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the ring flip is rapid on the NMR timescale, and a single, time-averaged signal will be observed for each unique carbon.

-

Cooling and Equilibration: Lower the temperature of the NMR probe incrementally (e.g., in 10 K steps). Allow the sample to thermally equilibrate for several minutes at each new temperature before acquiring a spectrum.

-

Coalescence and Resolution: As the temperature decreases, the rate of the ring flip slows. The averaged NMR signals will broaden, eventually reaching the coalescence temperature, and then resolve into two distinct sets of signals at lower temperatures. These two sets correspond to the two individual chair conformers (one with the substituent axial, one with it equatorial).

-

Peak Assignment and Integration: Identify the signals corresponding to the major (equatorial) and minor (axial) conformers. The chemical shifts will differ, particularly for the carbon bearing the substituent (C1) and the carbons at the 3 and 5 positions. Carefully integrate the area of a well-resolved, non-overlapping peak for each conformer.

-

Calculation of Equilibrium Constant (K): The ratio of the integrated peak areas directly reflects the molar ratio of the conformers.

-

K = [Equatorial Conformer] / [Axial Conformer] = Integral_eq / Integral_ax

-

-

Calculation of Gibbs Free Energy (ΔG°): Use the Gibbs free energy equation to calculate the A-value at that specific temperature (T).

-

ΔG° (A-value) = -RTln(K)

-

Where R is the ideal gas constant (1.987 cal/mol·K or 8.314 J/mol·K) and T is the temperature in Kelvin.

-

-

Enthalpy and Entropy (Optional): By measuring K at several different low temperatures, a van 't Hoff plot (ln(K) vs. 1/T) can be constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, allowing for the separation of the enthalpic and entropic contributions to the A-value.[7]

Caption: Experimental workflow for A-value determination via NMR.

Conclusion

The stability of trans-2-tert-butylcyclohexanol is definitively governed by the profound steric requirements of the tert-butyl group. Its large A-value forces the cyclohexane ring into a locked conformation where both the tert-butyl and hydroxyl substituents occupy equatorial positions. This diequatorial arrangement minimizes destabilizing 1,3-diaxial interactions, rendering the trans isomer significantly more stable than its cis counterpart, which cannot avoid placing one substituent in an axial position. The principles demonstrated by this molecule are foundational in stereochemistry and are critical for designing and predicting the behavior of complex cyclic molecules in fields such as medicinal chemistry and materials science.

References

- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. chemistryschool.net [chemistryschool.net]

- 5. fiveable.me [fiveable.me]

- 6. brainly.com [brainly.com]

- 7. The experimental determination of the conformational free energy, enthalpy, and entropy differences for alkyl groups in alkylcyclohexanes by low temperature carbon-13 magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide to the Thermodynamic Data of 2-tert-butylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the thermodynamic properties of cis- and trans-2-tert-butylcyclohexanol. Given the limited availability of complete experimental datasets in public databases, this document synthesizes information from existing literature, delves into the conformational analysis that underpins the thermodynamic stability of these isomers, and details the standard experimental protocols for their determination.

Introduction

2-tert-butylcyclohexanol is a substituted cyclic alcohol that exists as two diastereomers: cis-2-tert-butylcyclohexanol (B1618334) and trans-2-tert-butylcyclohexanol. The presence of the sterically demanding tert-butyl group effectively "locks" the conformation of the cyclohexane (B81311) ring, making this molecule a classic example for studying stereochemical effects on physical and chemical properties. A thorough understanding of the thermodynamic parameters of these isomers is essential for their application in various fields, including organic synthesis and medicinal chemistry, where stereoisomerism can profoundly impact biological activity and reaction outcomes.

Conformational Analysis and Thermodynamic Stability

The thermodynamic stability of the this compound isomers is primarily governed by the conformational preferences of the substituents on the cyclohexane ring, which adopts a chair conformation to minimize angular and torsional strain.

-

trans-2-tert-butylcyclohexanol : In its most stable conformation, both the large tert-butyl group and the hydroxyl group occupy equatorial positions. This arrangement minimizes steric repulsion, particularly the unfavorable 1,3-diaxial interactions.

-

cis-2-tert-butylcyclohexanol : In the cis isomer, a chair conformation requires one substituent to be in an axial position and the other to be equatorial. To avoid the significant steric strain of placing the bulky tert-butyl group in an axial position, it overwhelmingly occupies an equatorial site. Consequently, the hydroxyl group is forced into an axial position, leading to destabilizing 1,3-diaxial interactions with the axial hydrogen atoms. This renders the cis isomer less stable than the trans isomer under most conditions.

Quantitative Thermodynamic Data

A comprehensive set of experimentally determined thermodynamic data, including standard enthalpy of formation, standard entropy, and heat capacity, for the individual isomers of this compound is not readily found in major thermochemical databases. However, research into the equilibrium of the 2-tert-butylphenol (B146161) hydrogenation system has provided some insight into the relative thermodynamics of the isomers.[1]

Table 1: Enthalpy of Isomerization for this compound

| Reaction | ΔHisom (kJ/mol) | Method | Reference |

| cis-2-tert-butylcyclohexanol ⇌ trans-2-tert-butylcyclohexanol | +3 | Experimental | [1] |

| cis-2-tert-butylcyclohexanol ⇌ trans-2-tert-butylcyclohexanol | -6.4 | Incremental Calculation | [1] |

Interestingly, the experimental data indicate that the isomerization from the cis to the trans isomer is a slightly endothermic process (+3 kJ/mol), which contradicts predictions from incremental calculations that suggest an exothermic isomerization (-6.4 kJ/mol).[1] This discrepancy underscores the limitations of theoretical models that do not fully account for all intermolecular and intramolecular interactions and highlights the critical need for empirical data. The same study also noted that the cis isomer is the predominant product in the reaction system, constituting over 50% of the alcohol mixture.[1]

Experimental Protocols

The following sections outline the standard methodologies for the synthesis of this compound isomers and the experimental determination of their thermodynamic properties.

Synthesis and Separation of Isomers

The synthesis of this compound is typically accomplished via the catalytic hydrogenation of 2-tert-butylphenol.[2]

-

Reaction : Hydrogenation of 2-tert-butylphenol is carried out using a suitable catalyst, such as Raney nickel or rhodium on carbon, under a hydrogen atmosphere.

-

Solvent : An alcohol, such as ethanol (B145695) or isopropanol, is commonly used as the solvent.

-

Isomer Separation : The resulting diastereomeric mixture can be separated into pure cis and trans isomers using techniques like column chromatography or fractional crystallization, which exploit the differences in their physical properties.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) can be determined with high precision using bomb calorimetry.

-

Procedure :

-

A precisely weighed sample of a pure isomer is combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb").

-

The bomb is immersed in a known volume of water in a thermally insulated calorimeter.

-

The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

By measuring this temperature change and knowing the heat capacity of the calorimeter, the heat of combustion can be calculated.

-

The standard enthalpy of formation is then derived using Hess's Law and the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

-

Determination of Heat Capacity and Entropy by Adiabatic Calorimetry

Adiabatic calorimetry is employed to measure the heat capacity (Cp) of a substance as a function of temperature.

-

Procedure :

-

A sample of known mass is placed within a calorimeter that is meticulously insulated to prevent heat exchange with the surroundings.

-

A measured quantity of electrical energy is introduced to the sample, resulting in a small, precisely measured temperature rise.

-

The heat capacity is calculated from the energy input and the observed temperature change.

-

These measurements are repeated over a range of temperatures to establish the temperature dependence of the heat capacity.

-

The absolute entropy (S°) at a given temperature is then determined by integrating the heat capacity divided by temperature (Cp/T) from absolute zero, incorporating the entropies of any phase transitions.

-

Determination of Enthalpy of Isomerization from Equilibrium Measurements

The enthalpy of isomerization (ΔHisom) can be derived from the temperature dependence of the equilibrium constant (Keq) for the interconversion of the isomers.

-

Procedure :

-

A mixture of the cis and trans isomers is allowed to reach equilibrium at a constant temperature, typically in the presence of a catalyst.

-

The equilibrium concentrations of both isomers are quantified using an appropriate analytical method, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the products to the reactants.

-

By repeating this process at various temperatures, a set of Keq values as a function of temperature is obtained.

-

The enthalpy of isomerization is then determined from the slope of a van 't Hoff plot (ln(Keq) versus 1/T).

-

Visualizations

The following diagrams provide a visual representation of the conformational relationships and the experimental workflow for determining the thermodynamic properties of this compound isomers.

Conclusion

While a complete and authoritative set of thermodynamic data for the isomers of this compound is not currently available in the public domain, the principles of conformational analysis provide a robust framework for understanding their relative stabilities. The trans isomer is predicted to be the more stable of the two, although limited experimental data on the enthalpy of isomerization suggest a more nuanced thermodynamic relationship. This guide has consolidated the available information and outlined the standard experimental procedures necessary to generate a comprehensive thermodynamic profile for these compounds. Further experimental investigation, particularly through calorimetry, is warranted to definitively establish the thermodynamic properties of cis- and trans-2-tert-butylcyclohexanol.

References

Synthesis of 2-tert-butylcyclohexanol from 2-tert-butylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butylcyclohexanol from 2-tert-butylphenol (B146161), a key transformation in the production of valuable fragrance compounds. The primary method detailed is the catalytic hydrogenation of the phenolic ring, a widely employed industrial process. This document offers a thorough examination of various catalytic systems, detailed experimental protocols, and extensive data presentation to aid researchers in the successful execution and optimization of this synthesis.

Introduction

This compound is a crucial intermediate in the fragrance industry, particularly for the synthesis of its acetate (B1210297) ester, which possesses a characteristic fruity and woody aroma. The synthesis commences with 2-tert-butylphenol, an readily available starting material. The core of the transformation lies in the catalytic hydrogenation of the aromatic ring of 2-tert-butylphenol to yield the corresponding cyclohexanol (B46403) derivative. A key challenge in this synthesis is the control of stereoselectivity, as this compound exists as two geometric isomers: cis and trans. The ratio of these isomers is highly dependent on the choice of catalyst and reaction conditions, and significantly influences the olfactory properties of the final fragrance product.

Reaction Pathway and Mechanism

The synthesis of this compound from 2-tert-butylphenol proceeds via the catalytic hydrogenation of the aromatic ring. This process involves the addition of hydrogen across the double bonds of the benzene (B151609) ring in the presence of a metal catalyst.

Caption: Reaction scheme for the synthesis of this compound.

The mechanism involves the adsorption of both hydrogen and 2-tert-butylphenol onto the surface of the catalyst. The hydrogen molecule dissociates into atomic hydrogen on the metal surface. These hydrogen atoms are then sequentially added to the aromatic ring of the adsorbed 2-tert-butylphenol, leading to the formation of the saturated cyclohexanol ring. The stereochemical outcome (cis vs. trans) is determined by the orientation of the phenol (B47542) molecule on the catalyst surface during the hydrogenation process.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using different catalytic systems.

General Experimental Workflow

The general workflow for the catalytic hydrogenation of 2-tert-butylphenol is outlined below. Specific parameters will vary depending on the chosen catalyst and desired stereoisomer.

Caption: Generalized experimental workflow for the hydrogenation of 2-tert-butylphenol.

Protocol 1: Hydrogenation using Raney Nickel Catalyst

This protocol is adapted from procedures described for the hydrogenation of phenols using Raney Nickel, a common and effective catalyst for this transformation.

Materials:

-

2-tert-butylphenol

-

Raney Nickel (activated, in water or ethanol)

-

Ethanol (B145695) (or other suitable solvent)

-

High-pressure autoclave equipped with a stirrer, thermocouple, and pressure gauge

-

Hydrogen gas source

Procedure:

-

Catalyst Preparation: If the Raney Nickel is supplied under water, carefully decant the water and wash the catalyst with the reaction solvent (e.g., ethanol) three times to remove residual water.

-

Reaction Setup: In a high-pressure autoclave, charge 2-tert-butylphenol (1.0 mol), ethanol (250 mL), and the prepared Raney Nickel catalyst (5-10% by weight of the substrate).

-

System Purge: Seal the autoclave and purge the system with nitrogen or argon gas three times to remove any air.

-

Hydrogenation: Pressurize the autoclave with hydrogen to 80 bar.

-

Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to 85°C.

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Catalyst Filtration: Open the autoclave and filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times.

-

Solvent Removal: Remove the solvent from the filtrate by rotary evaporation.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Protocol 2: Hydrogenation using Ruthenium on Alumina Catalyst

This protocol is based on procedures for the hydrogenation of alkylphenols using supported ruthenium catalysts, which are known for their high activity.

Materials:

-

2-tert-butylphenol

-

5% Ruthenium on Alumina (Ru/Al₂O₃)

-

Solvent (e.g., isopropanol (B130326) or cyclohexane)

-

High-pressure autoclave

-

Hydrogen gas source

Procedure:

-

Reaction Setup: Charge the autoclave with 2-tert-butylphenol (1.0 mol), the chosen solvent (250 mL), and 5% Ru/Al₂O₃ catalyst (1-5% by weight of the substrate).

-

System Purge: Seal and purge the autoclave with an inert gas.

-

Hydrogenation: Pressurize the autoclave with hydrogen to 40 bar.

-

Heating and Stirring: Heat the reaction mixture to 100°C with efficient stirring.

-

Reaction Monitoring: Monitor the reaction by hydrogen consumption or by taking samples for GC analysis.

-

Work-up: After cooling and depressurizing the reactor, filter off the catalyst.

-

Purification: Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound from 2-tert-butylphenol under various conditions.

Comparison of Catalytic Systems

| Catalyst | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Reference |

| Raney Nickel | 85 | 80 | 80:20 | [1] |

| Raney Nickel (NaB(O)H₄ treated) | 85 | 80 | 92:8 | [1] |

| Raney Cobalt | 150 | 50 | 94:6 | [1] |

| Ruthenium on Alumina | 100 | 40 | 92.5:7.5 | [1] |

| Palladium/Ruthenium (two-stage) | 70-200 | >200 | up to 90:10 | [1] |

| Nickel/Iron | N/A | N/A | up to 95:5 | [1] |

Spectroscopic Data for 2-tert-butylphenol

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.25-6.80 (m, 4H, Ar-H), 4.85 (s, 1H, OH), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 152.0, 135.5, 126.5, 126.0, 122.0, 115.5, 34.5, 29.5 |

| IR (KBr, cm⁻¹) | 3450 (O-H stretch, broad), 3050 (Ar C-H stretch), 2960 (Alkyl C-H stretch), 1600, 1480 (C=C stretch), 1230 (C-O stretch) |

| MS (EI, m/z) | 150 (M⁺), 135 (M⁺ - CH₃), 91 |

Spectroscopic Data for this compound (mixture of isomers)

| Technique | Data |